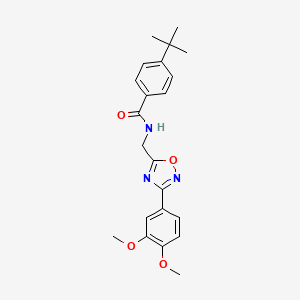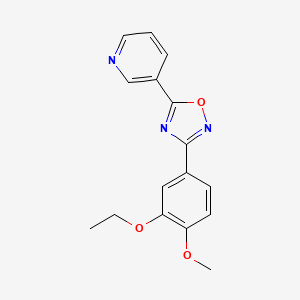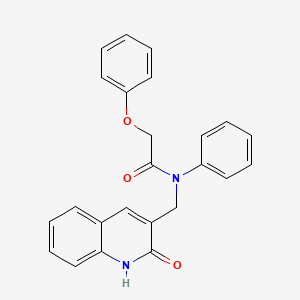
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
Mécanisme D'action
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes such as smooth muscle relaxation, vasodilation, and platelet aggregation. By increasing the levels of cGMP, N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 can produce a range of physiological effects that are beneficial in various disease conditions.
Biochemical and Physiological Effects:
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has been shown to produce a range of biochemical and physiological effects that are beneficial in various disease conditions. Some of the most significant effects include vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation. These effects are particularly beneficial in the treatment of cardiovascular diseases and pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 is its specificity for the sGC enzyme, which makes it an ideal tool for studying the role of cGMP signaling in various disease conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to achieve sustained effects in vivo.
Orientations Futures
There are several potential future directions for research on N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272. One of the most promising areas of research is the development of novel sGC activators with improved pharmacokinetic properties. In addition, further studies are needed to elucidate the precise mechanisms of action of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 and its potential therapeutic applications in various disease conditions. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 in humans.
Méthodes De Synthèse
The synthesis of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 can be achieved through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound is challenging and requires a high level of expertise.
Applications De Recherche Scientifique
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the most promising areas of research include the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-6-11-17-15(19)12-22-13-7-9-14(10-8-13)23(20,21)18-16(2,3)4/h7-10,18H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSIRUXZAGQJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)
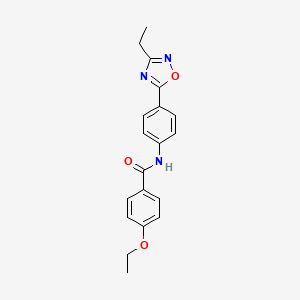
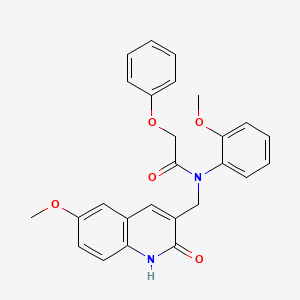
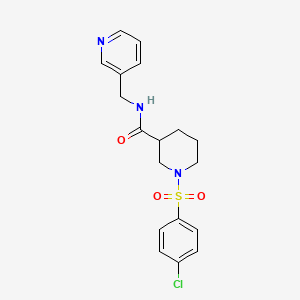
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)
![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)
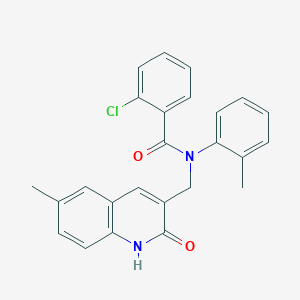
![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
